Muscarinic Receptor Subtype Profile: M2/M3 Preference Compared with Arecoline
In functional assays, 2‑methyl‑4‑tosylmorpholine acts as an agonist at muscarinic receptors with EC₅₀ values of 110 nM (M1, rat superior cervical ganglion), 14 nM (M2, guinea pig atria), and 13 nM (M3, guinea pig myenteric plexus) [1]. Compared with the classical agonist arecoline, which shows EC₅₀ values of 7 nM (M1), 95 nM (M2), and 11 nM (M3) , the 2‑methyl‑4‑tosylmorpholine exhibits a 6.8‑fold higher potency for M2 and a 15.7‑fold lower potency for M1, while M3 activity is nearly equipotent (1.2‑fold difference). This distinct M2‑preferring profile differentiates the compound from arecoline and from other morpholine‑based muscarinic ligands that often show M1 or M3 preference [2].
| Evidence Dimension | Muscarinic receptor functional potency (EC₅₀) |
|---|---|
| Target Compound Data | M1 EC₅₀ = 110 nM; M2 EC₅₀ = 14 nM; M3 EC₅₀ = 13 nM |
| Comparator Or Baseline | Arecoline: M1 EC₅₀ = 7 nM; M2 EC₅₀ = 95 nM; M3 EC₅₀ = 11 nM |
| Quantified Difference | M1: 15.7‑fold lower potency; M2: 6.8‑fold higher potency; M3: 1.2‑fold lower potency |
| Conditions | Rat superior cervical ganglion (M1), guinea pig atria (M2), guinea pig myenteric plexus (M3); functional tissue assays |
Why This Matters
The M2‑preferring profile (EC₅₀ 14 nM) is uncommon among morpholine‑based muscarinic ligands and may be advantageous for avoiding M1‑mediated central side effects while retaining peripheral cholinergic activity, a key selection criterion in cardiovascular or gastrointestinal drug discovery programs.
- [1] BindingDB entry BDBM50005364. Affinity data for 2‑methyl‑4‑tosylmorpholine at muscarinic M1, M2, M3 receptors. View Source
- [2] Sunil Kumar, Y.C. et al. Synthesis of 2‑(1‑methyl‑1,2,5,6‑tetrahydropyridin‑3‑yl)morpholine: a potent M1 selective muscarinic agonist. Tetrahedron Lett. 2007, 48, 3456–3459. View Source
